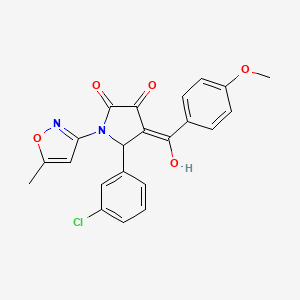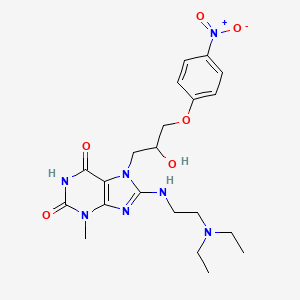![molecular formula C22H22F2N4O3 B2860836 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775561-05-1](/img/structure/B2860836.png)
5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C22H22F2N4O2 . It has a molecular weight of 412.4 g/mol . The IUPAC name for this compound is 3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidin-4-yl ring, a 1,2,4-triazol-3-one ring, and two aromatic rings . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 65 Ų and a complexity of 662 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has a rotatable bond count of 4 .Applications De Recherche Scientifique
Molecular Stabilities and Anticancer Properties
A study by Karayel (2021) explored the tautomeric properties, conformations, and anticancer mechanisms of benzimidazole derivatives bearing 1,2,4-triazole, highlighting the importance of these compounds in developing anticancer therapies. The research provided insights into the stability and binding affinities of these molecules, indicating their potential as EGFR inhibitors in cancer treatment Karayel, 2021.
Antimicrobial Applications
Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds exhibited moderate to good antimicrobial activities against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017.
Synthesis and Biological Evaluation
Another study focused on synthesizing and evaluating a series of 1,2,4-triazole derivatives for their antimicrobial activities, further emphasizing the broad applicability of these compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007.
Anticancer and Antimicrobial Evaluations
Research by Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives and evaluated them for anti-Alzheimer's activity. This study highlights the versatility of such compounds in therapeutic applications beyond antimicrobial and anticancer activities Gupta, M., Ojha, Madhwi, Yadav, D., Pant, Swati, & Yadav, Rakesh, 2020.
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition activities against lipase and α-glucosidase. This study underscores the potential of such derivatives in addressing metabolic disorders through enzyme inhibition Bekircan, O., Ülker, S., & Menteşe, E., 2015.
Propriétés
IUPAC Name |
3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c1-31-16-7-5-14(6-8-16)13-28-20(25-26-22(28)30)15-9-11-27(12-10-15)21(29)19-17(23)3-2-4-18(19)24/h2-8,15H,9-13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REETZEOROASGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)
![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)



